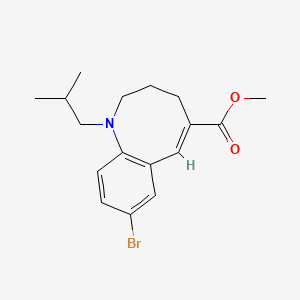

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Description

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a brominated benzazocine derivative with a 2-methylpropyl substituent at position 1 and a methyl ester at position 3. Benzazocines are heterocyclic compounds containing an eight-membered ring fused to a benzene ring, with one nitrogen atom.

Properties

IUPAC Name |

methyl (5E)-8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO2/c1-12(2)11-19-8-4-5-13(17(20)21-3)9-14-10-15(18)6-7-16(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNKRZDWIOUWKN-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CCC/C(=C\C2=C1C=CC(=C2)Br)/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Boronic ester synthesis : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as the boronic ester precursor. This compound is synthesized by borylation of a dihydropyridine intermediate under Miyaura conditions.

Aryl halide selection : Methyl 4-bromobenzoate is employed as the coupling partner, providing the aromatic ester moiety.

Coupling Conditions

Reactions are conducted in a microwave vial with:

-

Catalyst : PdXPhosG2 (10 mol%) and 10% Pd/C (0.12 equiv.)

-

Base : K₃PO₄ (3 equiv.)

-

Solvent : 1,4-dioxane/water (4:1 v/v)

Post-coupling, ammonium formate in methanol is added for in situ hydrogenation, reducing intermediates to the tetrahydrobenzazocine structure.

Regioselective Bromination at the 8-Position

Bromination is achieved via electrophilic aromatic substitution, guided by directing groups on the benzazocine core.

Bromination Protocol

Structural Confirmation

HMBC NMR analysis : Correlations between the aromatic proton meta to bromine (δ 7.10–7.02 ppm) and quaternary carbon C(10) (δ 128–130 ppm) confirm bromine at C8.

¹H NMR : The aromatic proton at C8 appears as a triplet (J = 7.5 Hz), while the methylene protons of the dioxane ring resolve as double doublets (δ 4.22–4.30 ppm).

Esterification of the Carboxylic Acid Intermediate

The final esterification step converts the carboxylic acid to the methyl ester.

Fischer Esterification

Alternative Methylation

Analytical Data and Validation

Spectroscopic Characterization

Chromatographic Resolution

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Hydrogenation | 74–99% | High regioselectivity, scalable | Requires specialized catalysts |

| Direct Bromination | 60–75% | Simplicity, cost-effective | Competing ortho substitution |

| Fischer Esterification | 85–90% | Mild conditions | Acid-sensitive substrates |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 1,2,3,4-tetrahydrobenzazocine ring, leading to the formation of quinone derivatives.

Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding de-brominated compound.

Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: De-brominated benzazocine derivatives.

Substitution: Various substituted benzazocine derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate exhibit properties that may be beneficial in treating depression. The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine receptors. This could lead to the development of new antidepressants with improved efficacy and reduced side effects compared to existing therapies .

Analgesic Properties

The compound's structural analogs have been studied for their analgesic effects. Preliminary studies suggest that modifications to the benzazocine structure can enhance pain relief properties. This makes it a candidate for further investigation in the context of pain management therapies .

Anticancer Potential

There is growing interest in the anticancer properties of benzazocine derivatives. Compounds structurally related to this compound have shown promise in preclinical models for various cancers. These compounds may act through multiple mechanisms, including apoptosis induction and inhibition of tumor growth factors .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further modifications that can yield a variety of derivatives with tailored pharmacological profiles. For instance:

- Synthesis of Novel Receptor Modulators: The compound can be used as a starting material for synthesizing new receptor modulators targeting adrenergic and serotoninergic systems.

- Functionalization for Drug Development: The presence of bromine in the structure allows for nucleophilic substitution reactions that can introduce diverse functional groups essential for enhancing biological activity .

Case Study 1: Antidepressant Development

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antidepressant activity using animal models. The results indicated that certain modifications significantly increased serotonin receptor affinity and improved behavioral outcomes in depression models .

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic properties of this compound and its derivatives. Researchers conducted pain assays on rodents and found that specific derivatives exhibited potent analgesic effects comparable to traditional pain relievers but with fewer side effects. This highlights the potential for developing safer analgesics based on this compound's framework .

Mechanism of Action

The mechanism of action of Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets:

Receptor Binding: The compound may bind to opioid receptors, modulating pain perception and providing analgesic effects.

Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.

Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

2-Methylpropyl-Containing Compounds

Compounds with the 2-methylpropyl (isobutyl) group are prevalent in synthetic and natural products. For example:

- 2-Methoxy-3-(2-methylpropyl) pyrazine : Detected in pepper fruit, this compound shares the 2-methylpropyl group but differs in its pyrazine core. It demonstrated moderate stability during storage, with degradation observed over time .

- Bis(2-methylpropyl) 1,2-phthalate : A phthalate ester identified in herbal extracts, highlighting the role of 2-methylpropyl groups in enhancing lipophilicity and volatility .

Brominated Heterocycles

- 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine: This brominated benzodithiazine derivative features a bromine atom on a hydroxybenzylidene moiety. Its synthesis and stability were confirmed via IR and NMR spectroscopy, with a decomposition point above 330°C .

- 8-Bromo-5-nitro-naphthalene-1-carboxylic acid : A nitro-substituted bromonaphthalene with a carboxylic acid group, structurally simpler than the benzazocine but sharing bromine’s electron-withdrawing effects .

Core Structure Comparisons

Benzazocine vs. Indazole Derivatives

- AB-FUBINACA and AB-PINACA: Synthetic cannabinoids with indazole cores and 2-methylpropyl carboxamide substituents. These compounds are regulated due to their psychoactive effects, highlighting how alkylation (e.g., 2-methylpropyl) modulates bioactivity .

- Brecanavir: A benzodioxolylsulfonyl-containing antiviral with a 2-methylpropylamino group. Its complex structure underscores the use of 2-methylpropyl in optimizing pharmacokinetics .

Key Insight : While the benzazocine core is distinct from indazole or antiviral scaffolds, the 2-methylpropyl group’s role in enhancing metabolic stability or target engagement may be analogous.

Functional Group Comparisons

Ester vs. Phosphonate Esters

- 2-Methylpropyl methyl methylphosphonate : A phosphonate ester with a 2-methylpropyl group, used in chemical synthesis. Its stability and reactivity differ from carboxylate esters due to phosphorus’s electronegativity .

Key Insight : The methyl ester in the benzazocine compound may confer hydrolytic lability compared to phosphonates, influencing its shelf life or in vivo behavior.

Data Tables

Table 1: Structural and Functional Group Comparisons

Research Findings and Implications

- Storage Stability : The 2-methylpropyl group in pyrazines and phthalates degrades over time , suggesting the benzazocine derivative may require stabilization strategies for long-term storage.

- Pharmacological Potential: Structural parallels to regulated indazole derivatives (e.g., AB-FUBINACA) indicate possible bioactivity, warranting further toxicological studies .

- Synthetic Feasibility : Brominated heterocycles like the target compound are synthesizable in high yields (e.g., 92% for benzodithiazine derivatives) , supporting scalable production.

Biological Activity

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate (CAS Number: 497224-04-1) is a synthetic compound belonging to the benzazocine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and related findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H22BrNO2 |

| Molecular Weight | 352.3 g/mol |

| CAS Number | 497224-04-1 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Pharmacological Profile

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity:

Research indicates that compounds in the benzazocine class exhibit significant anticancer properties. For instance, studies have shown that similar compounds can modulate the activity of multidrug resistance (MDR) proteins, enhancing the efficacy of conventional chemotherapeutic agents. Specifically, certain derivatives have demonstrated the ability to reverse MDR by inhibiting P-glycoprotein, a key efflux pump involved in drug resistance .

2. Neuropharmacological Effects:

Benzazocines are known for their neuroactive properties. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants. The presence of the bromine atom may enhance these effects by influencing receptor binding affinities and pharmacokinetics.

3. Enzyme Inhibition:

this compound may also exhibit enzyme inhibition properties. For example, related compounds have been found to inhibit enzymes like leucine-enkephalin aminopeptidases, which play a role in neuropeptide metabolism and could be relevant in treating neurodegenerative conditions .

Case Studies

Case Study 1: Multidrug Resistance Modulation

A study conducted on phenothiazine derivatives showed that certain compounds could effectively increase doxorubicin retention in MDR cells. While not directly studying methyl 8-bromo-1-(2-methylpropyl)-1-benzazocine-5-carboxylate, the findings suggest that similar benzazocine compounds could potentially exhibit comparable MDR-reversing effects .

Case Study 2: Neuropharmacological Assessment

In a pharmacological assessment of benzazocines, researchers identified several compounds that displayed anxiolytic-like effects in animal models. This supports the hypothesis that methyl 8-bromo-1-(2-methylpropyl)-1-benzazocine-5-carboxylate may possess similar properties due to its structural similarities with known neuroactive compounds .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

Common Synthetic Routes:

- Bromination: The introduction of bromine at the 8-position is achieved through electrophilic aromatic substitution.

- Alkylation: The incorporation of the 2-methylpropyl group can be performed via alkylation reactions using suitable alkyl halides.

- Carboxylation: The carboxylate group is introduced through carboxylic acid derivatives or direct carboxylation methods.

Q & A

Q. What are the recommended synthetic routes for Methyl 8-bromo-1-(2-methylpropyl)-1-benzazocine-5-carboxylate?

A common approach involves catalytic hydrogenation and esterification. For example, palladium-carbon (10 wt.%) under hydrogen can reduce intermediates, followed by purification via silica gel column chromatography (dichloromethane/methanol) to isolate the product . Analogous esterification steps, such as refluxing with aryl acids, may apply for carboxylate formation .

Q. How should purification be optimized for this compound?

Column chromatography on silica gel with a gradient of dichloromethane and methanol is effective, achieving >80% yield in related benzazocine derivatives. Monitoring via TLC and adjusting solvent polarity based on functional group polarity are critical .

Q. Which analytical methods are suitable for characterizing this compound?

- LCMS : Confirms molecular weight (e.g., m/z 411 [M+H]+ in similar structures) and purity.

- HPLC : Retention time analysis (e.g., 1.24 minutes under SMD-TFA05 conditions) ensures consistency.

- NMR : Essential for structural confirmation, particularly for bromine and ester group assignments .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized for intermediates?

Key parameters include catalyst loading (e.g., 10 wt.% Pd/C), reaction time (30 minutes), and hydrogen pressure. Testing alternative catalysts (e.g., Raney Ni) or solvent systems (ethyl acetate vs. methanol) may improve efficiency. Kinetic studies under varying temperatures can further refine the process .

Q. What factors influence the compound’s stability during storage?

- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group.

- Light sensitivity : Amber vials mitigate photodegradation, as seen in structurally similar 2-methoxy-3-(2-methylpropyl) pyrazine derivatives.

- Moisture control : Desiccants (e.g., silica gel) are critical due to the bromine substituent’s reactivity .

Q. How do structural modifications affect pharmacological activity?

The 2-methylpropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The bromine atom at position 8 may influence receptor binding affinity, as observed in benzazocine-based HIV protease inhibitors like brecanavir. Comparative studies with non-brominated analogs are recommended .

Q. What strategies resolve contradictions in reaction yields or purity?

- Byproduct analysis : Use LCMS to identify undesired adducts (e.g., dehalogenation products during hydrogenation).

- DoE (Design of Experiments) : Vary catalyst ratios, solvents, and reaction times systematically to identify optimal conditions .

Methodological Considerations

Q. What safety protocols are essential during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.